molecular formula C28H27ClN4O3 B2690994 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 892282-99-4

7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No. B2690994
CAS RN: 892282-99-4
M. Wt: 503
InChI Key: GBSUQOFLSOYYFX-UHFFFAOYSA-N
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Description

7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H27ClN4O3 and its molecular weight is 503. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer

Compounds with piperazine substituents, such as naphthalimide derivatives, have been studied for their luminescent properties and photo-induced electron transfer capabilities. These properties make them potential candidates for applications in pH probes and fluorescence imaging technologies, enhancing our understanding of biological processes at the molecular level (Gan et al., 2003).

Cyclization Routes to Piperazine Diones

The Dieckmann cyclization route to piperazine-2,5-diones, starting from specific substructures, showcases a method to synthesize key intermediates that could be utilized in the development of new chemical entities with potential applications in medicinal chemistry (Aboussafy & Clive, 2012).

Fluorescent Ligands for Receptor Visualization

Fluorescent ligands based on piperazine structures have been synthesized to visualize specific receptors, such as the 5-HT1A receptors in cells. This application is crucial for drug discovery and development, providing a tool for studying receptor-ligand interactions in real-time (Lacivita et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the condensation of 5-chloro-2-methylbenzene-1,4-diamine with 4-(chlorocarbonyl)piperazine to form 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "5-chloro-2-methylbenzene-1,4-diamine", "4-(chlorocarbonyl)piperazine", "Phenethylamine", "Acetic anhydride", "Sodium acetate", "Chloroform", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 5-chloro-2-methylbenzene-1,4-diamine is reacted with acetic anhydride and sodium acetate in chloroform to form 5-chloro-N-(2-methylphenyl)acetamide.", "Step 2: 5-chloro-N-(2-methylphenyl)acetamide is reacted with sodium hydroxide and sodium carbonate in ethanol to form 5-chloro-2-methylbenzene-1,4-diamine.", "Step 3: 5-chloro-2-methylbenzene-1,4-diamine is reacted with 4-(chlorocarbonyl)piperazine in ethanol to form 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-2-methylquinazoline-4(3H)-one.", "Step 4: 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-2-methylquinazoline-4(3H)-one is reacted with phenethylamine in ethanol to form 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Step 5: The final product is purified by recrystallization from ethanol and drying under vacuum." ] }

CAS RN

892282-99-4

Product Name

7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Molecular Formula

C28H27ClN4O3

Molecular Weight

503

IUPAC Name

7-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C28H27ClN4O3/c1-19-7-9-22(29)18-25(19)31-13-15-32(16-14-31)26(34)21-8-10-23-24(17-21)30-28(36)33(27(23)35)12-11-20-5-3-2-4-6-20/h2-10,17-18H,11-16H2,1H3,(H,30,36)

InChI Key

GBSUQOFLSOYYFX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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